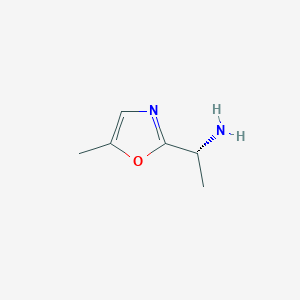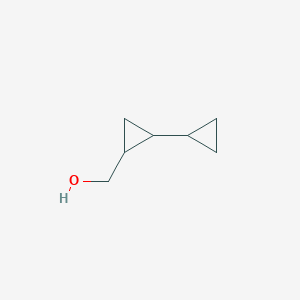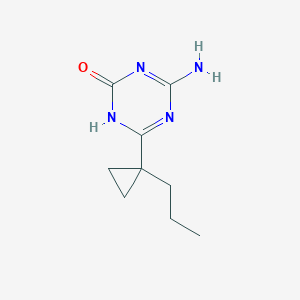
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one is a unique chemical compound with a molecular weight of 194.23 g/mol. This compound is known for its versatility and high purity, making it a valuable asset in various research and development projects .
Preparation Methods
The synthesis of 4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one involves several steps. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions. Industrial production methods often involve the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one can be compared with other similar compounds, such as aminopyrimidines. While these compounds share some structural similarities, this compound is unique in its specific chemical properties and applications .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-6-(1-propylcyclopropyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-2-3-9(4-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
DKKFLWTUNKTUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


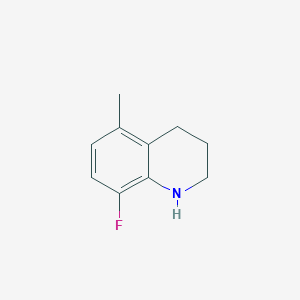

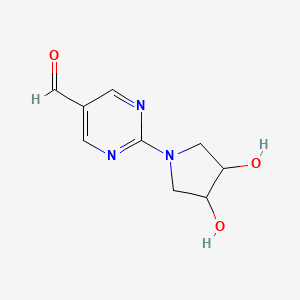
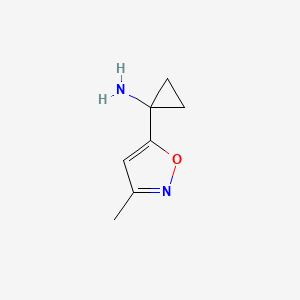
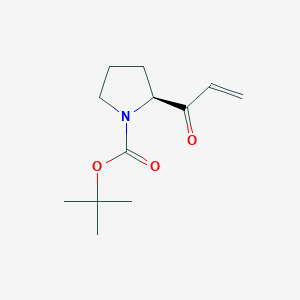
![1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13158923.png)
![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)
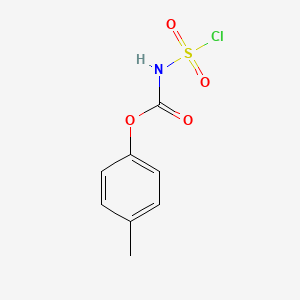
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13158934.png)

